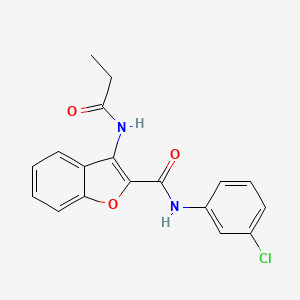

N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide, also known as CPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPB is a member of the benzofuran family of compounds and is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is involved in chemical reactions such as the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate. This process involves the conversion of 3-arylimino-2-indolinones to quinazolinediones and carbamic acid esters through intermediate compounds (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

Spectroscopic Studies

The compound has been studied for its absorption and fluorescence spectra in different solvents, which aids in understanding its photophysical properties. This research is crucial for applications in photochemistry and related fields (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Structural and Electronic Properties

Its structural properties have been explored in various studies. For example, the synthesis and structural properties of N-3,4-(dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide and its Cu(II) complex were investigated, providing insights into its geometrical and electronic structures (Sarıoğlu, Tok, Akkurt, Tahir, & Sönmez, 2016).

Fluorescence Quenching Studies

The fluorescence quenching of carboxamides, including this compound, by aniline and carbon tetrachloride in different organic solvents, has been studied. This research is significant for understanding the mechanisms of fluorescence quenching in various chemical environments (Patil, Melavanki, Nagaraja, Patil, Sanningannavar, & Kapatakar, 2013).

Polyamide Synthesis

Research has been conducted on the one-pot synthesis of dendritic polyamides, involving the use of carboxamides as key intermediates. Such studies are crucial for the development of new polymeric materials with potential applications in various industries (Yamakawa, Ueda, Takeuchi, & Asai, 1999).

Wirkmechanismus

Target of Action

Many compounds that contain aromatic rings and amide groups, like the one , often interact with proteins in the body. These proteins could be enzymes, receptors, or transporters. The specific target would depend on the exact structure of the compound and its physicochemical properties .

Mode of Action

The compound could bind to its target protein and alter its function. This could involve inhibiting an enzyme, activating or blocking a receptor, or modulating a transporter. The exact mode of action would depend on the specific target and the compound’s structure .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites. Alternatively, if it targets a receptor, it could influence signal transduction pathways .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) would depend on its physicochemical properties. Factors such as its size, charge, lipophilicity, and chemical stability could influence how it is absorbed, where it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more or less active at different pH levels, temperatures might affect its stability, and other molecules might compete with the compound for binding to its target .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, such as monoamine oxidase B (MAO-B) . This interaction is crucial as it can modulate the levels of neurotransmitters in the brain, potentially impacting neurological functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain responses . This inhibition can lead to reduced inflammation and pain in affected cells.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like MAO-B . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of certain metabolites. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-2-15(22)21-16-13-8-3-4-9-14(13)24-17(16)18(23)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGZNNOMAJKRMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)

![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)